

# The Discovery and Development of 2-Benzhydrylpiperidine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Benzhydrylpiperidine  
hydrochloride

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## Introduction

**2-Benzhydrylpiperidine hydrochloride**, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that was first synthesized by the pharmaceutical company Ciba (now Novartis) in the 1950s.<sup>[1]</sup> Structurally related to methylphenidate and pipradrol, it was initially investigated for the treatment of narcolepsy and Attention Deficit Hyperactivity Disorder (ADHD).<sup>[1]</sup> However, its development was ultimately halted in favor of methylphenidate, which exhibited a shorter duration of action and more predictable pharmacokinetics.<sup>[1]</sup> Despite its discontinued clinical development, 2-Benzhydrylpiperidine remains a compound of interest for researchers studying the pharmacology of monoamine transporters and the development of novel central nervous system (CNS) active agents. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of **2-Benzhydrylpiperidine hydrochloride**.

## Chemical and Physical Properties

Property	Value
IUPAC Name	(RS)-2-benzhydrylpiperidine hydrochloride
Synonyms	Desoxypipradrol, 2-DPMP
Molecular Formula	C <sub>18</sub> H <sub>22</sub> ClN
Molecular Weight	287.83 g/mol
Appearance	White solid
CAS Number	5807-81-8

## Pharmacological Data

2-Benzhydrylpiperidine is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters. The following table summarizes the available quantitative data on its interaction with these transporters.

Transporter	Parameter	Value	Species	Reference
Dopamine Transporter (DAT)	IC <sub>50</sub>	5.65 x 10 <sup>-7</sup> M (Nucleus Accumbens Shell)	Rat	
Dopamine Transporter (DAT)	IC <sub>50</sub>	6.21 x 10 <sup>-7</sup> M (Dorsal Striatum)	Rat	

Note: A specific K<sub>i</sub> or IC<sub>50</sub> value for 2-Benzhydrylpiperidine at the norepinephrine transporter (NET) was not available in the reviewed literature. However, its classification as a potent NDRI is well-established. A structurally related benzhydryl derivative, (-)-9d (a (2S,4R,5R)-2-benzhydryl-5-benzylaminotetrahydropyran-4-ol derivative), has shown a K<sub>i</sub> value of 4.92 nM for NET, indicating the potential for high-affinity binding within this chemical class.[\[2\]](#)

## Experimental Protocols

## Synthesis of 2-Benzhydrylpiperidine

The synthesis of 2-Benzhydrylpiperidine can be achieved via the reduction of 2-diphenylmethylpyridine. A general protocol is as follows:

Materials:

- 2-Diphenylmethylpyridine
- Glacial acetic acid
- Platinum oxide (Adam's catalyst)
- Sodium hydroxide solution
- Ether
- Ethyl acetate
- Hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

- Dissolve 2-diphenylmethylpyridine in glacial acetic acid.
- Add platinum oxide catalyst to the solution.
- Agitate the mixture at 40-45°C under a hydrogen atmosphere until the reaction is complete (as monitored by techniques such as TLC or LC-MS).
- Once the reaction is complete, cool the mixture and render it alkaline with a sodium hydroxide solution.
- Extract the product into ether.
- Wash the organic layer with water and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Evaporate the ether to obtain the free base of 2-diphenylmethylpiperidine.

- To form the hydrochloride salt, dissolve the free base in ethyl acetate and treat with a solution of hydrogen chloride.
- The resulting precipitate of **2-Benzhydrylpiperidine hydrochloride** can be collected by filtration and dried.

## Dopamine Transporter (DAT) Binding Assay

This protocol is a general representation of a radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

### Materials:

- Rat striatal membranes (or other tissue/cell preparation expressing DAT)
- [<sup>3</sup>H]WIN 35,428 (radioligand)
- Test compound (**2-Benzhydrylpiperidine hydrochloride**)
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
- Nonspecific binding control (e.g., 10 μM GBR 12909)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

### Procedure:

- Prepare dilutions of the test compound over a range of concentrations.
- In a series of tubes, add the assay buffer, the radioligand at a concentration near its K<sub>d</sub>, and either the test compound, buffer (for total binding), or the nonspecific binding control.
- Initiate the binding reaction by adding the membrane preparation.

- Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the nonspecific binding from the total binding.
- Determine the IC<sub>50</sub> value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

## Norepinephrine Transporter (NET) Functional Assay (Uptake Inhibition)

This protocol outlines a general procedure for a functional assay to measure the inhibition of norepinephrine uptake by a test compound.

Materials:

- Cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.
- [<sup>3</sup>H]Norepinephrine (radiolabeled substrate)
- Test compound (**2-Benzhydrylpiperidine hydrochloride**)
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
- Nonspecific uptake control (e.g., 10 μM desipramine)
- Lysis buffer

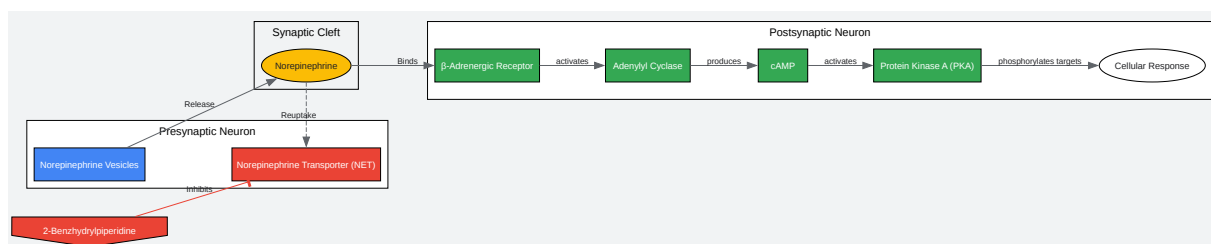
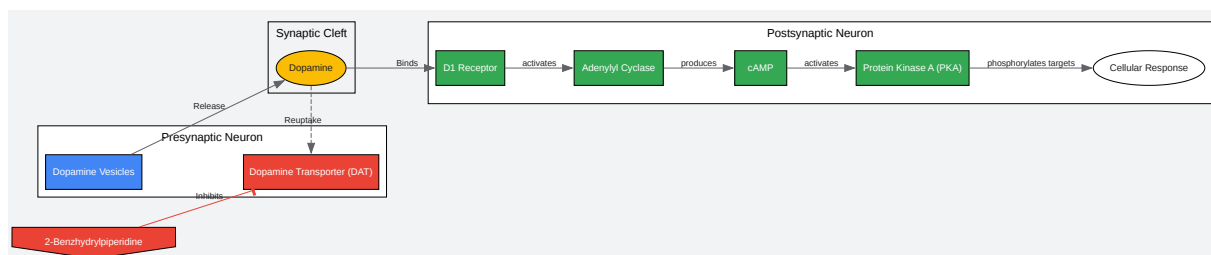
- Scintillation cocktail
- Scintillation counter

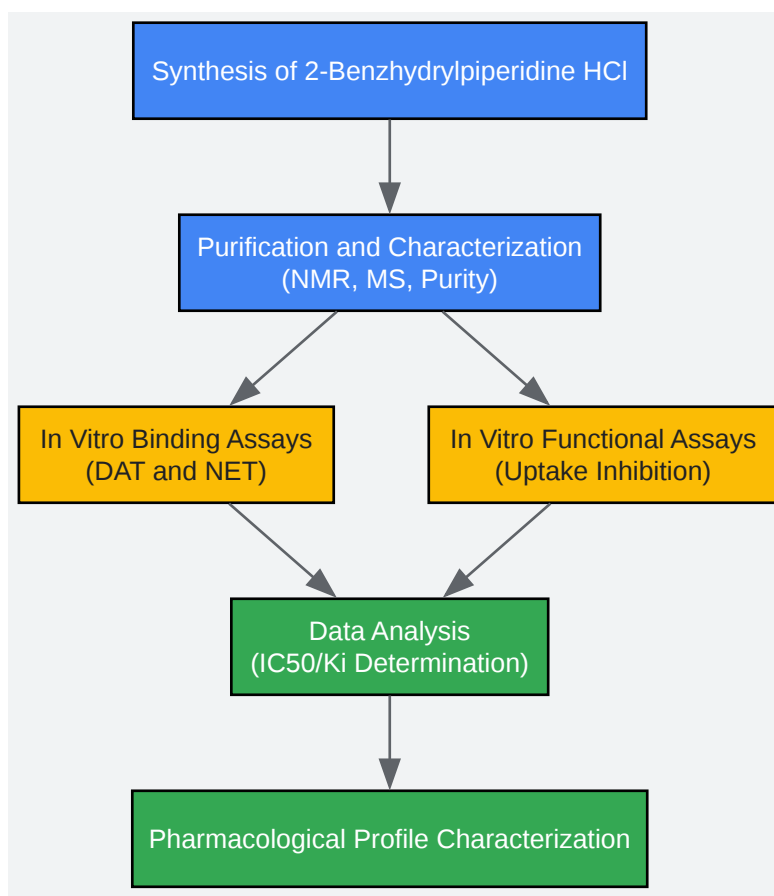
Procedure:

- Plate the hNET-expressing cells in a suitable multi-well plate and allow them to adhere.
- Prepare dilutions of the test compound.
- Wash the cells with uptake buffer.
- Pre-incubate the cells with the test compound or buffer (for total uptake) or the nonspecific uptake control for a defined period.
- Initiate the uptake by adding [ $^3\text{H}$ ]Norepinephrine to the wells.
- Incubate for a short period to allow for initial uptake rates to be measured.
- Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
- Lyse the cells with lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
- Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.
- Determine the  $\text{IC}_{50}$  value of the test compound by plotting the percentage of specific uptake against the logarithm of the test compound concentration.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 2-Benzhydrylpiperidine and a typical experimental workflow for its characterization.





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